3,5-dinitro-N'-(phenylacetyl)benzohydrazide
Description
Overview of Hydrazide and Benzohydrazide (B10538) Scaffolds in Modern Organic Synthesis and Chemical Biology
Hydrazides are a class of organic compounds characterized by the functional group R-CO-NH-NH2. This structural motif is a cornerstone in modern organic synthesis, serving as a versatile precursor for the construction of a wide array of heterocyclic compounds. mdpi.com The reactivity of the hydrazide group allows it to be a building block for heterocycles such as pyrazoles, oxadiazoles, and triazoles. mdpi.com
Benzohydrazides, a subclass of hydrazides where the R group is a benzene (B151609) ring, have garnered significant attention in chemical biology and medicinal chemistry. thepharmajournal.com These scaffolds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. biointerfaceresearch.comnih.gov The ability of the benzohydrazide moiety to form stable complexes with metal ions also makes it a valuable component in the design of sensors and catalysts.
Academic Importance of Substituted Benzohydrazides in Contemporary Research and Materials Science
The academic importance of substituted benzohydrazides stems from their broad spectrum of biological activities and their utility as intermediates in the synthesis of other complex molecules. thepharmajournal.commdpi.com In medicinal chemistry, the benzohydrazide scaffold is considered a "privileged structure" due to its presence in numerous pharmacologically active compounds. pensoft.net Researchers have extensively explored the modification of the benzene ring and the hydrazide group to develop new therapeutic agents with enhanced efficacy and selectivity. nih.gov
In materials science, substituted benzohydrazides are investigated for their potential applications in the development of novel polymers and coordination compounds. Their ability to engage in hydrogen bonding and π-π stacking interactions makes them suitable candidates for the design of self-assembling materials with specific structural and functional properties. mdpi.com
Contextualization of 3,5-dinitro-N'-(phenylacetyl)benzohydrazide within Dinitro-Aryl Hydrazide Research
The compound this compound belongs to the broader class of dinitro-aryl hydrazides. Research in this area has been significantly influenced by the well-known reagent 2,4-dinitrophenylhydrazine (B122626) (DNPH), also known as Brady's reagent. rroij.com DNPH is widely used in qualitative organic analysis for the detection of aldehydes and ketones, with which it forms characteristic colored precipitates called dinitrophenylhydrazones. rroij.com
The presence of two nitro groups on the aromatic ring of dinitro-aryl hydrazides significantly influences their chemical properties. These electron-withdrawing groups increase the acidity of the N-H protons and make the aromatic ring susceptible to nucleophilic substitution reactions. researchgate.netsemanticscholar.org Research on dinitro-aryl hydrazides often focuses on their synthesis, characterization, and application as chemosensors, with studies exploring their ability to detect anions through colorimetric changes. nih.gov
Scope and Core Research Focus of Academic Investigations on this compound
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the core research focus can be inferred from its structural components. Academic investigations into this compound would likely concentrate on several key areas:
Synthesis and Characterization: The primary focus would be on the development of efficient synthetic routes to obtain the compound in high purity. This would be followed by thorough characterization using various spectroscopic and analytical techniques, such as NMR, IR, and mass spectrometry, to confirm its structure.
Chemical Reactivity: Research would likely explore the reactivity of the molecule, particularly the influence of the two nitro groups and the phenylacetyl moiety on the properties of the benzohydrazide core. This could involve studying its behavior in different reaction conditions and its potential as a precursor for the synthesis of more complex heterocyclic systems.
Potential Applications: Based on the known properties of related compounds, investigations would likely explore its potential as an intermediate in organic synthesis, as a building block for energetic materials, or in the development of novel compounds with potential biological activity. The presence of multiple aromatic rings and hydrogen bonding capabilities also suggests potential research into its solid-state structure and crystal engineering.
The following table provides a summary of the key structural features of this compound and their likely influence on its research focus.
| Structural Feature | Potential Research Focus |
| 3,5-Dinitrobenzoyl Moiety | Influence on electronic properties, potential for energetic material applications, reactivity in nucleophilic aromatic substitution. |
| Benzohydrazide Core | Versatile synthetic intermediate, potential for biological activity, metal chelation properties. |
| Phenylacetyl Moiety | Modification of steric and electronic properties, influence on solubility and crystal packing. |
Structure
3D Structure
Properties
IUPAC Name |
3,5-dinitro-N'-(2-phenylacetyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O6/c20-14(6-10-4-2-1-3-5-10)16-17-15(21)11-7-12(18(22)23)9-13(8-11)19(24)25/h1-5,7-9H,6H2,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYLOHNJYRVXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 3,5 Dinitro N Phenylacetyl Benzohydrazide
Retrosynthetic Analysis and Identification of Key Precursors for Target Compound Synthesis
Retrosynthetic analysis is a powerful tool in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. For 3,5-dinitro-N'-(phenylacetyl)benzohydrazide, the analysis reveals several possible disconnections. The most logical disconnections are at the amide and hydrazide bonds, as these are reliably formed through well-established reactions.
Two primary retrosynthetic routes emerge:
Route A: Disconnection of the N-C bond of the phenylacetyl group suggests a reaction between 3,5-dinitrobenzohydrazide (B182385) and a phenylacetyl derivative, such as phenylacetyl chloride. A further disconnection of the hydrazide bond in 3,5-dinitrobenzohydrazide leads back to 3,5-dinitrobenzoic acid and hydrazine (B178648).
Route B: An alternative disconnection of the N-N bond is less common for synthesis but conceptually points to the coupling of a 3,5-dinitrobenzoyl moiety and a phenylacetyl hydrazide. Disconnecting the phenylacetyl hydrazide leads to phenylacetic acid and hydrazine.
Both routes identify the following key precursors:
3,5-Dinitrobenzoic acid
Phenylacetic acid
Hydrazine
A strategic consideration is the timing of the nitration step. The nitro groups could be introduced at the beginning on the benzoic acid ring, or later in the synthetic sequence. Introducing them early simplifies the final coupling steps but requires that subsequent reactions are compatible with the strongly electron-withdrawing nitro groups.
| Precursor | Chemical Structure | Role in Synthesis |
| 3,5-Dinitrobenzoic acid | O=C(O)c1cc(cc(c1)N+=O)N+=O | Provides the 3,5-dinitrophenyl moiety. |
| Phenylacetic acid | O=C(O)Cc1ccccc1 | Provides the phenylacetyl moiety. |
| Hydrazine | N | Acts as the linker between the two aromatic moieties. |
Optimized Reaction Pathways and Methodological Advancements for Hydrazide Formation
The formation of the benzohydrazide (B10538) linkage is a critical step in the synthesis of the target molecule. Various methodologies, from conventional heating to modern catalytic approaches, can be employed to optimize this transformation.
The classical method for synthesizing benzohydrazides involves the condensation of a carboxylic acid derivative (like an ester or acid chloride) with hydrazine hydrate (B1144303). For instance, 3,5-dinitrobenzoyl chloride can be reacted with hydrazine hydrate in a suitable solvent like ethanol (B145695) or methanol. prepchem.com Conventional heating under reflux is often employed to drive the reaction to completion.
Non-conventional methods, such as microwave-assisted synthesis, have been shown to significantly reduce reaction times and improve yields in the formation of similar hydrazide-hydrazones. researchgate.net This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to cleaner reactions.
While not directly applicable to the final step of synthesizing the target molecule, multi-component reactions (MCRs) are an efficient strategy for building complex molecules in a single step. In the broader context of benzohydrazide synthesis, MCRs could be envisioned to create elaborate analogs. For example, a three-component reaction involving a keto-acid, an aldehyde, and hydrazine could potentially generate complex hydrazide structures in a convergent manner.
The use of catalysts can enhance the efficiency of hydrazide formation. Acid catalysts, such as a few drops of concentrated sulfuric acid or glacial acetic acid, are commonly used to protonate the carbonyl oxygen of the carboxylic acid derivative, making it more electrophilic and susceptible to nucleophilic attack by hydrazine. nih.gov This approach generally leads to higher yields and shorter reaction times compared to uncatalyzed reactions.
| Catalyst | Reaction Type | Typical Conditions | Advantages |
| Concentrated H2SO4 | Condensation | Reflux in methanol | High yield, readily available |
| Glacial Acetic Acid | Condensation | Stirring in ethanol | Milder conditions, good yields |
| None (Microwave) | Condensation | Microwave irradiation | Rapid reaction times, improved yields |
The introduction of the N'-(phenylacetyl) group onto the 3,5-dinitrobenzohydrazide core is a key final step. The most straightforward method is the acylation of 3,5-dinitrobenzohydrazide with phenylacetyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.
Alternative coupling reagents developed for peptide synthesis can also be employed for this amide bond formation. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid group of phenylacetic acid, facilitating its reaction with the amino group of 3,5-dinitrobenzohydrazide. These methods are often milder and can prevent side reactions.
The introduction of the two nitro groups onto the benzene (B151609) ring requires careful consideration of regioselectivity. The carboxyl group of benzoic acid is a meta-directing deactivator. Therefore, direct nitration of benzoic acid with a mixture of concentrated nitric acid and sulfuric acid will predominantly yield 3,5-dinitrobenzoic acid. The strong deactivating effect of the first nitro group necessitates harsh reaction conditions (e.g., fuming nitric acid and concentrated sulfuric acid at elevated temperatures) to introduce the second nitro group at the other meta position.
An alternative strategy would be to perform the nitration on a precursor with an activating group that can later be converted to a carboxylic acid. However, for this specific target, the direct nitration of benzoic acid is the most direct and commonly employed route. The regioselectivity is well-controlled due to the strong meta-directing nature of the carboxyl group.
Green Chemistry Considerations in Synthetic Protocols
Modern synthetic chemistry places a strong emphasis on developing processes that are environmentally benign. The principles of green chemistry, such as the use of safer solvents, maximization of atom economy, and minimization of waste, are crucial in the synthesis of nitroaromatic compounds and hydrazide derivatives.
The choice of solvent is critical as it often constitutes the largest mass component of a reaction and is a primary source of waste. For the synthesis of hydrazide derivatives, a move away from conventional volatile organic compounds (VOCs) is evident in recent research.
Alternative Solvents: Green alternatives to traditional solvents include water, ionic liquids, and polyethylene (B3416737) glycol (PEG). researchgate.net Water is an ideal green solvent for certain reactions, and its use in the synthesis of benzohydrazide derivatives has been reported to provide high yields under mild conditions. Protic solvents have been shown to be effective in reactions involving nitroaromatic compounds. rsc.org The polarity of the solvent can significantly influence the stability of excited states in nitroaromatics, which can be a factor in photochemistry-related side reactions. researchgate.net
Solvent-Free Conditions: A more advanced green approach is the elimination of solvents altogether. Solvent-free reactions offer numerous advantages, including reduced environmental impact, increased reaction rates, and simplified workup procedures. google.com Two primary techniques for the solvent-free synthesis of hydrazides have gained prominence:
Grinding Technique (Mechanochemistry): This method involves the grinding of solid reactants, such as a carboxylic acid and hydrazine hydrate, in a mortar and pestle at room temperature. researchgate.netmdpi.com The mechanical force initiates the reaction, often leading to the formation of a solid product mass that can be directly purified, typically by recrystallization from a solvent like ethanol. researchgate.net This technique avoids the need for heating and bulk solvents during the reaction itself. researchgate.netmdpi.com
Microwave Irradiation: Microwave-assisted synthesis is another powerful solvent-free method. researchgate.net Direct irradiation of a mixture of a carboxylic acid or ester with hydrazine hydrate can dramatically reduce reaction times from hours to mere seconds or minutes, while often improving yields compared to conventional heating methods. researchgate.netresearchgate.net
Table 1: Comparison of Solvent-Free Synthetic Methods for Hydrazide Synthesis
| Feature | Grinding Technique | Microwave Irradiation |
|---|---|---|
| Energy Source | Mechanical Force | Microwave Energy |
| Reaction Time | Minutes researchgate.net | Seconds to Minutes researchgate.net |
| Apparatus | Mortar and Pestle researchgate.net | Microwave Reactor researchgate.net |
| Key Advantage | Simplicity, no external heating mdpi.com | Drastic reduction in reaction time researchgate.net |
| Applicability | Synthesis of hydrazides from acids researchgate.net | Synthesis from acids or esters researchgate.netresearchgate.net |
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. primescholars.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. rsc.orgrsc.org
A more atom-economical approach is the direct reaction of the carboxylic acid (3,5-dinitrobenzoic acid) with a substituted hydrazine (phenylacetylhydrazine) or a multi-step process involving the direct formation of 3,5-dinitrobenzohydrazide from the corresponding acid and hydrazine hydrate. researchgate.net This latter reaction produces only water as a byproduct, leading to a significantly higher theoretical atom economy.
Strategies for Waste Minimization:
Catalytic Processes: Utilizing catalysts, especially those that can be recovered and reused, is a key strategy. For instance, the synthesis of hydrazides can be catalyzed by substances like L-proline, which can be recycled for multiple reaction cycles. mdpi.com In related syntheses, magnetic iron oxide nanocrystals have been used as highly active and reusable catalysts for the reduction of nitro groups, a common transformation in this area of chemistry. acs.org
Process Optimization: Reducing the number of synthetic steps is a direct way to minimize waste. researchgate.net One-pot syntheses, where multiple reaction steps are carried out in the same vessel, can significantly reduce waste from solvent usage and intermediate purification steps.
Byproduct Management: The synthesis of the 3,5-dinitrobenzoyl moiety often involves nitration reactions, which traditionally use a mixture of nitric and sulfuric acids, generating large volumes of spent acid waste. rsc.org Developing alternative nitration methods that use catalytic systems or ionic liquids can drastically reduce this acidic waste stream. organic-chemistry.org
Table 2: Atom Economy Comparison for a Generic Benzohydrazide Synthesis
| Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| From Ester | Methyl Benzoate + Hydrazine Hydrate | Benzohydrazide | Methanol + Water | ~79% researchgate.net |
| From Acid | Benzoic Acid + Hydrazine Hydrate | Benzohydrazide | 2 Water | ~88% |
Calculations are illustrative for a general benzohydrazide and highlight the inherent advantage of the direct acid-hydrazine reaction.
Purification and Isolation Methodologies for High-Purity this compound
Achieving high purity is essential for the characterization and subsequent application of a synthesized compound. For a molecule like this compound, a combination of chromatographic and crystallization techniques is typically required.
Chromatography is a powerful tool for separating the target compound from unreacted starting materials, byproducts, and other impurities.
Column Chromatography: This is the most common preparative technique for purifying organic compounds. For dinitro-substituted hydrazides, a silica (B1680970) gel stationary phase is typically effective. The mobile phase (eluent) is carefully chosen to achieve optimal separation. A gradient of non-polar to polar solvents, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is often employed. The separation of dinitrophenylhydrazone derivatives on columns of silica or alumina (B75360) has been well-documented. nih.govcaltech.edu
Thin-Layer Chromatography (TLC): TLC is an analytical technique used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. The retention factor (Rf) values of the spots corresponding to the starting materials, product, and impurities guide the selection of the eluent.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical quantification, reverse-phase HPLC is the method of choice. It uses a non-polar stationary phase and a polar mobile phase (e.g., mixtures of acetonitrile (B52724) and water). HPLC can separate even closely related impurities, making it invaluable for the final purity assessment of this compound.
Recrystallization is a fundamental technique for purifying solid organic compounds. The process relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.
Solvent Selection: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For hydrazide derivatives, ethanol is a commonly used and effective recrystallization solvent. researchgate.netresearchgate.net Other potential solvents could include methanol, acetone, or mixtures thereof. For nitroaromatic compounds, crystallization from nitric acid has also been described as a purification method in industrial settings. google.comgoogle.com
Optimization of Crystallization: Obtaining high-quality crystals often requires a process of optimization. hamptonresearch.com This involves refining the initial conditions to improve crystal size, morphology, and purity. nih.gov
Key parameters for optimization include:
Cooling Rate: Slow, controlled cooling generally leads to the formation of larger, more perfect crystals, as it allows molecules to deposit onto the growing crystal lattice in an orderly fashion. Rapid cooling can trap impurities within the crystal structure.
Concentration: The concentration of the solute in the hot solvent is critical. If the solution is too dilute, recovery will be low. If it is supersaturated, precipitation may occur too rapidly, leading to the formation of small, impure crystals.
Solvent System: Sometimes a single solvent does not provide the ideal solubility characteristics. In such cases, a mixed-solvent system (e.g., ethanol-water) can be used. The compound is dissolved in a solvent in which it is highly soluble, and then a second solvent (an "anti-solvent") in which it is poorly soluble is added dropwise until turbidity appears, followed by heating to redissolve and slow cooling.
Table 3: Potential Recrystallization Solvents and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Notes |
|---|---|---|---|
| Ethanol | 78.4 | Polar Protic | Commonly used for hydrazides and aromatic compounds. researchgate.net |
| Methanol | 64.7 | Polar Protic | Similar to ethanol but with a lower boiling point. |
| Ethyl Acetate | 77.1 | Moderately Polar | Good solvent for a wide range of organic compounds. |
| Acetone | 56 | Polar Aprotic | High solvating power, but its low boiling point can lead to rapid evaporation and crystal formation. |
| Toluene | 110.6 | Non-polar | May be suitable for less polar compounds or as part of a mixed-solvent system. |
Structural Elucidation and Conformational Analysis of 3,5 Dinitro N Phenylacetyl Benzohydrazide
Advanced Spectroscopic Characterization Methodologies
Spectroscopic techniques are essential for confirming the molecular structure, identifying functional groups, and understanding the electronic properties of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution.
¹H NMR: A proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicity (splitting patterns), and integration (relative number of protons). Protons on the dinitrophenyl ring are expected to appear in the downfield aromatic region, as would the protons of the phenylacetyl group. The methylene (B1212753) (-CH₂-) protons of the phenylacetyl moiety and the N-H protons of the hydrazide linkage would have characteristic chemical shifts.
¹³C NMR: A carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbons of the amide and acetyl groups would be found at the lowest field. The aromatic carbons would appear in the typical range of ~110-150 ppm, with those bearing nitro groups being significantly shifted.
2D NMR: Two-dimensional NMR experiments are crucial for unambiguously assigning proton and carbon signals and establishing connectivity.
COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, typically through two or three bonds, helping to piece together the spin systems of the two separate aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton's signal to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is invaluable for connecting different fragments of the molecule, for instance, linking the phenylacetyl group to the benzohydrazide (B10538) core across the nitrogen and carbonyl groups.
No specific NMR data for 3,5-dinitro-N'-(phenylacetyl)benzohydrazide could be located in the searched literature. General NMR data for related benzohydrazide derivatives can be found in various chemical databases. researchgate.net
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic absorption bands would be expected for:
N-H stretching: Typically observed in the region of 3100-3300 cm⁻¹.
C=O stretching (Amide I and Amide II bands): Strong absorptions around 1640-1680 cm⁻¹ are characteristic of the carbonyl groups in the hydrazide linkage.
N-O stretching (nitro groups): Strong, sharp peaks are expected around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- group) appear just below 3000 cm⁻¹.
C=C stretching: Aromatic ring vibrations typically occur in the 1450-1600 cm⁻¹ region.
While specific FT-IR spectra for the target compound are not available, data for related phenylhydrazones and benzohydrazides show these characteristic peaks. researchgate.netresearchgate.net
HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental composition and, therefore, the exact molecular formula of the compound. For this compound (C₁₅H₁₂N₄O₆), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with a high degree of confidence.
A search of scientific databases did not yield any specific HRMS data for this compound.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be dominated by the chromophores present, primarily the dinitrophenyl and phenyl rings. The presence of the nitro groups and the extended conjugation in the benzohydrazide system would likely result in strong absorption bands in the UV region. Analysis of the absorption maxima (λmax) can provide insights into the electronic structure of the molecule. Spectra of related dinitro-aromatic compounds show characteristic absorptions. researchgate.net
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles. This technique would provide an unambiguous conformational analysis of this compound, including the planarity of the rings and the orientation of the substituent groups.
A successful crystallographic analysis would yield key parameters that define the crystal structure.
Table 1: Crystallographic Data and Structure Refinement Details
| Parameter | Value |
|---|---|
| Empirical formula | C₁₅H₁₂N₄O₆ |
| Formula weight | 344.28 g/mol |
| Crystal system | Data not available |
| Space group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
No published single-crystal X-ray diffraction data for this compound could be located. researchgate.netrsc.org
Intermolecular Interactions and Hydrogen Bonding Networks
The molecular structure of this compound, featuring N-H groups (hydrogen bond donors) and C=O and nitro groups (hydrogen bond acceptors), suggests a high potential for the formation of extensive hydrogen bonding networks. Specifically, N–H⋯O hydrogen bonds are expected to be a dominant feature in its crystal structure, potentially linking molecules into chains or more complex three-dimensional arrays. nih.govresearchgate.net In many dinitrophenyl derivatives, intramolecular N—H⋯O hydrogen bonds are also observed, which influence the molecular conformation. researchgate.net A detailed description of the specific hydrogen bonding patterns, including bond distances and angles for this compound, awaits experimental structure determination.
Conformational Landscape and Tautomerism Studies in Solution and Solid State
The this compound molecule possesses an amide linkage, making it susceptible to amide-iminol tautomerism. This process involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in the formation of an iminol tautomer. The equilibrium between the amide and iminol forms can be influenced by factors such as the solvent and the solid-state packing environment. rsc.org Studies on related hydrazone systems often reveal a preference for one tautomeric form in the solid state. rsc.org A thorough investigation of the conformational landscape would also consider the rotational freedom around the various single bonds within the molecule, which would be informed by both experimental studies and theoretical calculations. rsc.org Currently, no specific studies on the tautomerism or conformational preferences of this compound have been reported.
Chemical Reactivity and Reaction Mechanisms of 3,5 Dinitro N Phenylacetyl Benzohydrazide
Investigation of Nucleophilic and Electrophilic Sites within the Molecular Structure
Electrophilic Sites:
Carbonyl Carbons: The carbonyl carbons of both the benzohydrazide (B10538) and the phenylacetyl groups are significant electrophilic centers. The electronegative oxygen atoms withdraw electron density, making these carbons susceptible to nucleophilic attack.
Aromatic Ring of the 3,5-Dinitrobenzoyl Group: The two nitro groups are potent electron-withdrawing groups, rendering the aromatic ring highly electron-deficient. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the nitro groups. scribd.comnih.gov
Hydrogen Atoms of the Hydrazide Moiety: The N-H protons of the hydrazide linker can exhibit acidic character, especially in the presence of a base, making them susceptible to deprotonation.
Nucleophilic Sites:
Nitrogen Atoms of the Hydrazide Moiety: The nitrogen atoms of the hydrazide group possess lone pairs of electrons, making them nucleophilic. Theoretical and experimental studies on similar benzohydrazides suggest that the terminal nitrogen (N') is generally more nucleophilic and is the primary site of attack in reactions like acylation. researchgate.netudd.cl The enol form of the benzohydrazide may also be an active species for nucleophilic attack. researchgate.net
Oxygen Atoms: The carbonyl and nitro group oxygen atoms have lone pairs of electrons and can act as nucleophilic centers or hydrogen bond acceptors.
Aromatic Ring of the Phenylacetyl Group: The phenyl ring of the phenylacetyl moiety is electron-rich compared to the dinitrophenyl ring and can undergo electrophilic aromatic substitution, although this is generally less favorable than reactions at the more reactive hydrazide and carbonyl sites.
A summary of the predicted reactive sites is presented in Table 4.1.
Table 4.1: Predicted Nucleophilic and Electrophilic Sites in 3,5-dinitro-N'-(phenylacetyl)benzohydrazide
| Site Type | Location | Predicted Reactivity |
|---|---|---|
| Electrophilic | Carbonyl Carbon (Benzohydrazide) | High |
| Carbonyl Carbon (Phenylacetyl) | Moderate to High | |
| Aromatic Carbons (3,5-Dinitrophenyl) | High (SNAr) | |
| Hydrazide N-H Protons | Moderate (Acidic) | |
| Nucleophilic | Terminal Nitrogen (N') of Hydrazide | High |
| Internal Nitrogen (N) of Hydrazide | Moderate | |
| Carbonyl Oxygens | Moderate | |
| Nitro Group Oxygens | Low |
Mechanisms of Derivatization Reactions (e.g., Acylation, Alkylation, Cyclization)
The diverse reactive sites within this compound allow for a variety of derivatization reactions.
Acylation: Acylation reactions, such as acetylation, are expected to occur primarily at the terminal nitrogen atom of the hydrazide moiety, which is the most nucleophilic site. Kinetic and theoretical studies on the acetylation of benzohydrazide derivatives with p-nitrophenyl acetate (B1210297) suggest a stepwise mechanism involving a tetrahedral intermediate, with the nucleophilic attack being the rate-determining step. udd.cl The reaction is often catalyzed by a general base.
Alkylation: Alkylation with electrophiles like alkyl halides would also likely occur at the nucleophilic nitrogen atoms of the hydrazide. The regioselectivity between the two nitrogen atoms can be influenced by steric factors and the nature of the alkylating agent.
Cyclization: this compound is a precursor for the synthesis of various heterocyclic compounds, particularly 1,3,4-oxadiazoles. The oxidative cyclization of N-acylhydrazones, which can be formed from the reaction of the hydrazide with an aldehyde, is a common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles. biointerfaceresearch.com This reaction typically proceeds through an initial nucleophilic attack of the hydrazone nitrogen on an in-situ generated electrophilic species, followed by intramolecular cyclization and elimination.
Another potential cyclization pathway involves the intramolecular reaction between the hydrazide moiety and one of the nitro groups on the dinitrophenyl ring, although this would likely require specific reaction conditions.
Stability and Degradation Pathway Analysis under Defined Chemical Conditions
The stability of this compound is influenced by factors such as pH, temperature, and the presence of nucleophiles or electrophiles.
Hydrolytic Stability: The amide linkages in the molecule are susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis would involve protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis would proceed via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The presence of the electron-withdrawing dinitrophenyl group would likely enhance the rate of hydrolysis of the benzohydrazide amide bond compared to the phenylacetyl amide bond.
Thermal Stability: Dinitrophenyl compounds and hydrazides can be thermally sensitive. The thermal decomposition of related compounds like 2,4-dinitrophenylhydrazine (B122626) has been shown to be a multi-step process that occurs after melting. researchgate.net The decomposition of this compound would likely involve the cleavage of the N-N and C-N bonds, as well as the decomposition of the nitro groups. The specific degradation products would depend on the conditions, but could include nitrogen oxides, carbon dioxide, and various aromatic fragments. Reactive dynamics studies on hydrazine (B178648) decomposition have shown that at lower temperatures, the primary product is ammonia, while at higher temperatures, nitrogen and hydrogen gas are dominant. nih.gov
Regioselectivity and Stereoselectivity in Subsequent Chemical Transformations
Regioselectivity: Many reactions involving this compound are expected to be highly regioselective due to the significant differences in the electronic and steric environments of the various reactive sites.
In acylation and alkylation reactions , the terminal nitrogen of the hydrazide is the preferred site of attack due to its higher nucleophilicity. nih.gov
Nucleophilic aromatic substitution on the 3,5-dinitrophenyl ring would be directed to the positions activated by the nitro groups (positions 2, 4, and 6).
Electrophilic substitution on the phenylacetyl ring would be directed to the ortho and para positions, but this is a less favored reaction pathway.
In cyclization reactions to form heterocycles, the regioselectivity is determined by which atoms participate in the ring formation. For instance, in the formation of 1,3,4-oxadiazoles from N-acylhydrazones, the cyclization occurs through the hydrazone nitrogen and the carbonyl oxygen.
Stereoselectivity: For reactions that generate new stereocenters, the stereoselectivity would be influenced by the steric hindrance around the reacting centers and the potential for chiral catalysts or reagents to be employed. For instance, in reactions involving the methylene (B1212753) group of the phenylacetyl moiety, if it were to be functionalized to create a chiral center, the stereochemical outcome would depend on the reaction mechanism and the reagents used. However, for many of the primary reactions of this molecule, such as acylation at the nitrogen or nucleophilic aromatic substitution, new stereocenters are not typically formed.
Reactivity Towards Various Electrophiles and Nucleophiles
The reactivity of this compound towards a range of electrophiles and nucleophiles is summarized in Table 4.2.
Table 4.2: Predicted Reactivity of this compound with Various Reagents
| Reagent Type | Example(s) | Predicted Site of Reaction | Probable Reaction Type |
|---|---|---|---|
| Electrophiles | Acyl chlorides, Alkyl halides | Terminal Nitrogen (N') of Hydrazide | Acylation, Alkylation |
| Aldehydes, Ketones | Terminal Nitrogen (N') of Hydrazide | Formation of N-acylhydrazones | |
| Nitrating agents, Halogens | Phenyl Ring (Phenylacetyl) | Electrophilic Aromatic Substitution | |
| Nucleophiles | Amines, Alkoxides, Thiolates | Aromatic Carbons (3,5-Dinitrophenyl) | Nucleophilic Aromatic Substitution (SNAr) scribd.comnih.gov |
| Hydroxide, Water | Carbonyl Carbons | Hydrolysis | |
| Hydride reagents (e.g., NaBH4) | Carbonyl Carbons, Nitro Groups | Reduction | |
| Bases | Strong non-nucleophilic bases | Hydrazide N-H Protons | Deprotonation |
| Acids | Strong acids | Carbonyl Oxygens, Hydrazide Nitrogens | Protonation |
The electron-withdrawing nature of the 3,5-dinitrophenyl group significantly activates the aromatic ring towards nucleophilic attack, making SNAr reactions a prominent feature of its chemistry. scribd.comnih.gov Conversely, the hydrazide moiety provides the primary nucleophilic centers for reactions with a wide array of electrophiles. The phenylacetyl group is generally less reactive but can participate in electrophilic substitution under appropriate conditions.
Theoretical and Computational Chemistry Studies on 3,5 Dinitro N Phenylacetyl Benzohydrazide
Quantum Chemical Calculations (Density Functional Theory - DFT, Time-Dependent DFT - TDDFT)
No published studies were found that performed DFT or TD-DFT calculations on 3,5-dinitro-N'-(phenylacetyl)benzohydrazide. Consequently, data for the following subsections are unavailable.
Molecular Dynamics Simulations for Conformational Stability and Behavior in Different Solvents
No specific molecular dynamics simulation studies for this compound to assess its conformational stability and behavior in different solvents have been reported in the literature reviewed.
Prediction of Nonlinear Optical (NLO) Properties and Related Electronic Phenomena
Theoretical and computational chemistry provides a powerful lens for the prediction and understanding of the nonlinear optical (NLO) properties of novel materials. While specific computational studies on this compound are not available in the current scientific literature, the principles of NLO prediction can be discussed in the context of its structural features. Molecules with significant NLO responses typically possess a combination of electron-donating and electron-withdrawing groups, connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), a key mechanism for high NLO activity.
In the case of this compound, the dinitrobenzoyl moiety acts as a strong electron-accepting group, while the phenylacetyl group can be considered as the donor part, with the hydrazide linkage providing a bridge for potential charge transfer. Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying the NLO response of such molecules. The key parameter of interest is the first hyperpolarizability (β), which is a measure of the second-order NLO response.
The prediction of NLO properties involves the calculation of electronic phenomena such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). These calculations are typically performed using quantum chemical software. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another crucial indicator; a smaller energy gap often correlates with a larger NLO response due to easier electronic transitions.
For illustrative purposes, a hypothetical data table is presented below to show how such results would be typically reported in a computational study. It is important to emphasize that the following data are not based on actual calculations for this compound but are representative of the types of values obtained for similar organic molecules with potential NLO properties.
| Parameter | Calculated Value (a.u.) | Description |
|---|---|---|
| Dipole Moment (μ) | [Hypothetical Value] | Measures the polarity of the molecule. |
| Polarizability (α) | [Hypothetical Value] | Indicates the ease with which the electron cloud can be distorted by an external electric field. |
| First Hyperpolarizability (β) | [Hypothetical Value] | Quantifies the second-order NLO response. |
| HOMO-LUMO Energy Gap (ΔE) | [Hypothetical Value] | Relates to the electronic excitation energy and potential for intramolecular charge transfer. |
Structure-Reactivity Correlations using Computational Descriptors (e.g., dipole moment, polarizability, hyperpolarizability)
Polarizability (α) and hyperpolarizability (β) are not only important for NLO properties but also serve as reactivity descriptors. Polarizability reflects the deformability of the electron cloud of a molecule in response to an electric field, which can be related to its ability to participate in non-covalent interactions. Hyperpolarizability, being a measure of the nonlinear response, is particularly sensitive to the electronic asymmetry and charge transfer characteristics of the molecule.
Computational studies on related benzohydrazide (B10538) derivatives have shown that modifications to the substituent groups can significantly impact these descriptors and, consequently, the molecule's reactivity and biological activity. For instance, the introduction of different electron-donating or electron-withdrawing groups on the phenyl rings would be expected to modulate the dipole moment, polarizability, and hyperpolarizability of this compound.
To illustrate how these descriptors are typically presented and correlated, a hypothetical data table for a series of related compounds is provided below. This table demonstrates how systematic structural modifications could be analyzed to establish structure-reactivity relationships. Again, it must be stressed that this data is for illustrative purposes only and does not represent experimental or calculated values for this compound.
| Compound Derivative | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | Hyperpolarizability (β) (a.u.) | Reactivity Descriptor (e.g., IC50) |
|---|---|---|---|---|
| Parent Compound | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Derivative with Donor Group | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Derivative with Acceptor Group | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Design and Investigation of Analogs and Derivatives of 3,5 Dinitro N Phenylacetyl Benzohydrazide
Rational Design Principles for Structural Modification
Variations in Nitro Group Position and Number: The two nitro groups on the benzohydrazide (B10538) ring are powerful electron-withdrawing groups that significantly influence the molecule's electronic properties and geometry. researchgate.net A primary design strategy involves altering their number (from zero to multiple) and their positions (ortho, meta, para). quora.com Shifting the nitro groups from the 3,5-positions could drastically change the electronic distribution across the aromatic ring, affecting its reactivity and interactions with biological targets. quora.com Introducing additional nitro groups or replacing them with other electron-withdrawing (e.g., -CN, -CF3) or electron-donating (e.g., -OH, -OCH3) substituents allows for a fine-tuning of the electronic character of the molecule. quora.commdpi.com
Phenylacetyl Substituents: The phenylacetyl portion of the molecule offers a versatile scaffold for introducing chemical diversity. Substituents can be added to its phenyl ring to modulate properties such as lipophilicity, steric bulk, and electronic nature. For example, adding halogen atoms (F, Cl, Br) or small alkyl groups (CH3, C2H5) can alter how the molecule fits into a target binding site and can influence its metabolic stability.
Benzohydrazide Core Modifications: The benzohydrazide core itself can be a target for modification. The phenyl ring can be replaced with other aromatic or heterocyclic systems (e.g., pyridine (B92270), thiophene) to explore different spatial arrangements and potential new interactions. derpharmachemica.com Such changes can fundamentally alter the molecule's shape and electronic properties.
The central N'-(phenylacetyl)benzohydrazide linkage provides structural flexibility. Modifications here, such as N-alkylation (e.g., N-methylation), can have profound effects on the molecule's conformation. researchgate.netrcsi.comnih.govacs.orgchemrxiv.org N-methylation, for instance, can induce significant shifts in the preferred dihedral angles of the N-acylhydrazone (NAH) moiety, altering the molecule's three-dimensional shape and potentially its biological activity profile. rcsi.comnih.govacs.orgrcsi.com
Systematic Synthesis of Substituted Benzohydrazide Analogs and Libraries
The creation of analogs and libraries of substituted benzohydrazides follows well-established synthetic pathways in organic chemistry. A common and efficient method is the condensation reaction between a substituted benzohydrazide and a corresponding aldehyde or ketone. derpharmachemica.comallresearchjournal.com
The general synthetic route typically begins with the preparation of the necessary precursors. For the benzohydrazide component, a substituted benzoic acid (e.g., 3,5-dinitrobenzoic acid) is first converted to its corresponding ester, typically a methyl or ethyl ester. nih.govchemicalbook.comgoogle.com This ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N2H4·H2O) to yield the desired benzohydrazide (e.g., 3,5-dinitrobenzohydrazide). prepchem.com
For the phenylacetyl component, a variety of substituted phenylacetic acids can be converted to phenylacetyl chlorides or reacted with coupling agents to facilitate amide bond formation. However, a more common library approach involves synthesizing a core hydrazide and reacting it with a diverse collection of aldehydes.
The key step in forming the final N'-substituted benzohydrazide derivatives is the condensation of the benzohydrazide with a substituted aldehyde or ketone, often catalyzed by a small amount of acid. allresearchjournal.com This reaction is typically straightforward and results in the formation of a hydrazone linkage (-C=N-NH-C=O). derpharmachemica.com
To generate a library of compounds based on the 3,5-dinitro-N'-(phenylacetyl)benzohydrazide scaffold, one could synthesize the core 3,5-dinitrobenzohydrazide (B182385) and then react it in parallel with a diverse set of substituted phenylacetaldehydes. Alternatively, phenylacethydrazide could be reacted with various substituted benzaldehydes. This combinatorial approach allows for the rapid generation of a large number of distinct analogs for structure-property relationship studies. researchgate.net
Structure-Property Relationship (SPR) Studies
The nitro group (NO2) is a strong electron-withdrawing group that exerts its influence through both inductive and resonance effects. researchgate.net The number and placement of nitro groups on the benzohydrazide ring are critical determinants of the molecule's electronic and geometric properties.
Electronic Properties: The presence of two nitro groups at the 3 and 5 positions of the benzohydrazide ring significantly withdraws electron density from the aromatic system. quora.com This makes the aromatic ring electron-deficient and influences the acidity of the N-H protons in the hydrazide linkage. Moving a nitro group to the ortho or para position would allow for direct resonance withdrawal from the hydrazide moiety, which is not possible from the meta position. quora.combrainly.com This change in position would dramatically alter the electron distribution and could impact properties like pKa and redox potential. The orientation of the nitro group relative to the plane of the aromatic ring can also affect electronic transport properties. rsc.org
The acyl (-C=O) and phenyl groups are fundamental to the structure of N-acylhydrazones (NAHs) and play a crucial role in defining their three-dimensional shape and chemical behavior. researchgate.netnih.gov
Molecular Conformation: The NAH backbone is not static; it can adopt different conformations due to rotation around the amide (C-N) and N-N single bonds. The most stable conformation is a result of a balance between steric hindrance and electronic conjugation. researchgate.netrcsi.comnih.govacs.orgchemrxiv.org Theoretical and experimental studies on similar structures show that the amide part can exist in synperiplanar or antiperiplanar conformations. rcsi.comnih.govacs.org The introduction of substituents on the phenyl rings can create steric clashes that favor one conformation over another. For instance, bulky groups can force parts of the molecule to twist, disrupting the planarity and conjugation of the system. rcsi.com This loss of planarity can significantly alter the molecule's properties. rcsi.com
Reactivity: The acyl group is a key determinant of the molecule's chemical reactivity. nih.gov The carbonyl carbon is electrophilic and can be a site for nucleophilic attack. The electron density at this carbon, and thus its reactivity, is modulated by the substituents on both the benzohydrazide and phenylacetyl rings. Electron-withdrawing groups, like the dinitro substituents, increase the electrophilicity of the carbonyl carbon, making it more susceptible to reaction. Conversely, electron-donating groups on the phenylacetyl ring would decrease its reactivity.
Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The nature of the substituent profoundly affects the electron distribution throughout the molecule. beilstein-journals.org
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the aromatic ring. In the context of the parent compound, adding further EWGs would enhance the electron-deficient nature of the molecule.
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), methoxy (B1213986) (-OCH3), and alkyl (-CH3) donate electron density to the aromatic ring. Replacing the nitro groups with EDGs would fundamentally change the electronic character from electron-poor to electron-rich.
These electronic shifts directly impact chemical reactivity, bond strengths, and the ability to form intermolecular interactions like hydrogen bonds. mdpi.com
Steric Effects: The size and shape of substituents introduce steric hindrance, which is the physical bulk that can prevent reactions or lock the molecule into a specific conformation. researchgate.netresearchgate.net A bulky substituent (e.g., a tert-butyl group) on one of the phenyl rings could clash with other parts of the molecule, forcing a twist in the molecular structure. researchgate.net This can disrupt π-π stacking interactions between molecules in a solid state and alter the accessibility of reactive sites. mdpi.com The interplay between steric and electronic effects is crucial; a bulky group might sterically hinder a reaction, while its electronic properties might simultaneously be making the reaction site more or less reactive. researchgate.net
The following table summarizes the general influence of different substituent types on the properties of benzohydrazide derivatives, based on established chemical principles.
| Substituent Type (on Phenyl Rings) | Electronic Effect | General Impact on Reactivity of Carbonyl Group | Potential Steric Hindrance | Example Groups |
|---|---|---|---|---|
| Strong Electron-Withdrawing | Decreases electron density on the ring | Increases | Variable | -NO2, -CF3 |
| Moderate Electron-Withdrawing | Decreases electron density on the ring | Increases | Low to Moderate | -CN, -Cl, -Br |
| Electron-Donating | Increases electron density on the ring | Decreases | Variable | -OH, -OCH3, -CH3 |
| Bulky/Sterically Hindering | Variable | May decrease due to shielding | High | -C(CH3)3 (tert-butyl) |
Exploration of Academic Applications and Advanced Materials Potential
Utility as a Synthetic Scaffold or Building Block for More Complex Organic Molecules
The architecture of 3,5-dinitro-N'-(phenylacetyl)benzohydrazide makes it a promising candidate as a synthetic scaffold for the construction of more elaborate organic molecules. Benzohydrazide (B10538) derivatives are recognized for their versatility in organic synthesis, often serving as precursors for a variety of heterocyclic compounds and other complex structures. The presence of multiple reactive sites within the this compound molecule, including the hydrazide moiety and the aromatic rings, offers numerous possibilities for chemical modification and elaboration.
The hydrazide functional group is particularly notable for its nucleophilicity and its ability to participate in condensation reactions with carbonyl compounds to form hydrazones. This reactivity is a cornerstone for the synthesis of a wide array of derivatives. Furthermore, the nitro groups on the benzoyl ring can be reduced to amino groups, which can then be subjected to a variety of transformations, such as diazotization and substitution reactions, further expanding the synthetic utility of the molecule. The phenylacetyl group also provides a handle for further functionalization.
While specific examples of the use of this compound as a synthetic scaffold are not extensively documented in the literature, the known reactivity of benzohydrazides and nitroaromatic compounds supports its potential in this regard. biointerfaceresearch.comajgreenchem.com Researchers can envision its use in the synthesis of novel pharmaceutical agents, agrochemicals, and functional organic materials.
Applications in Supramolecular Chemistry and Self-Assembly Processes
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a fertile ground for the application of this compound. The molecule possesses several features that are conducive to self-assembly processes, including hydrogen bond donors and acceptors in the hydrazide linkage, and the potential for π-π stacking interactions involving the aromatic rings.
Studies on analogous N'-phenylbenzohydrazides have demonstrated their capacity to form well-defined supramolecular structures in the solid state, driven by a combination of hydrogen bonding and π-π stacking. mdpi.comresearchgate.net The presence of nitro groups in this compound is expected to influence these interactions significantly. The electron-withdrawing nature of the nitro groups can modulate the electron density of the aromatic ring, thereby affecting the strength and geometry of π-π stacking interactions. Furthermore, the oxygen atoms of the nitro groups can act as hydrogen bond acceptors, providing additional sites for intermolecular recognition and assembly.
The interplay of these non-covalent forces could lead to the formation of a variety of supramolecular architectures, such as one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The ability to control the self-assembly of this molecule could pave the way for the design of novel materials with tailored properties, such as gels, liquid crystals, and porous solids.
Potential in Sensor Development and Recognition Systems for Chemical Species
The structural motifs within this compound suggest its potential for use in the development of chemical sensors. The hydrazide moiety is known to be electrochemically active and can be a recognition site for various analytes. Electrochemical sensors based on hydrazine (B178648) and its derivatives have been developed for the detection of a range of substances. acs.orgnih.govnih.govbohrium.comresearchgate.net The oxidation of the hydrazide group can be monitored using techniques such as cyclic voltammetry, and changes in the electrochemical signal upon interaction with a target analyte can form the basis of a sensing mechanism.
Furthermore, the dinitrophenyl group is a well-known recognition element in biological systems and analytical chemistry. The potential for this moiety to interact with specific receptors or to undergo colorimetric changes in the presence of certain analytes could be exploited in the design of optical sensors. The combination of the hydrazide and dinitrophenyl functionalities within the same molecule offers the possibility of creating multimodal sensors that can provide both electrochemical and optical readouts.
While direct applications of this compound in sensor development have yet to be reported, the established sensing capabilities of its constituent functional groups provide a strong rationale for future research in this area.
Role in Non-Linear Optics and Advanced Functional Materials Development
Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. The key features of NLO-active molecules are typically a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer upon excitation. The this compound molecule contains strong electron-withdrawing nitro groups (acceptors) and a phenylacetyl group which, depending on the substitution on the phenyl ring, could act as a donor or part of the π-bridge.
Although experimental data on the NLO properties of this compound are not currently available, theoretical calculations based on density functional theory (DFT) could provide valuable insights into its potential as an NLO material. Such studies would help in understanding the relationship between its molecular structure and its hyperpolarizability, a key parameter for NLO activity.
Application in Analytical Chemistry Methodologies
The 3,5-dinitrophenyl (DNP) moiety is a well-established hapten in immunoassays. Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule, such as a protein. This property is widely exploited in the development of antibodies that can specifically recognize and bind to the hapten. Anti-DNP antibodies are commercially available and are used in a variety of analytical techniques, including ELISA (enzyme-linked immunosorbent assay) and Western blotting. synabs.besynabs.beresearchgate.netsydlabs.com
Given the presence of the 3,5-dinitrophenyl group, it is highly probable that this compound could be detected with high sensitivity and specificity using anti-DNP antibodies. This opens up the possibility of developing immunoassays for the quantification of this compound in various matrices. Such assays could be valuable in research settings for tracking the compound in biological systems or for quality control purposes.
Molecular Interaction Studies and Biological Target Identification
Structure-Activity Relationship (SAR) from a Molecular Interaction Perspective, Focusing on Key Molecular Features for Binding
Information not available in published scientific literature.
Future Research Directions and Unanswered Questions
The exploration of 3,5-dinitro-N'-(phenylacetyl)benzohydrazide and its analogs is poised at the intersection of synthetic chemistry, computational science, and materials research. While foundational knowledge exists for the broader benzohydrazide (B10538) class, significant opportunities remain for innovation and discovery. Future research should be directed toward developing more efficient and environmentally benign synthetic routes, leveraging advanced computational tools for predictive design, and expanding the application scope of these versatile molecules into new scientific frontiers.
Q & A
Q. What synthetic methodologies are recommended for preparing 3,5-dinitro-N'-(phenylacetyl)benzohydrazide?
The compound is synthesized via condensation of a substituted benzohydrazide with an appropriate aldehyde or ketone under reflux conditions. For hydrazide derivatives, a common approach involves reacting 3,5-dinitrobenzohydrazide with phenylacetyl chloride in anhydrous ethanol or methanol, followed by recrystallization for purification. Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed by melting point analysis and spectroscopic techniques (e.g., IR for C=O and N–H stretches) .
Example Protocol :
- Dissolve 3,5-dinitrobenzohydrazide (1 mmol) in dry methanol.
- Add phenylacetyl chloride (1.2 mmol) dropwise under nitrogen.
- Reflux for 6–8 hours, cool, and filter crystals.
- Recrystallize from ethanol/water (1:1).
Q. How can the molecular structure of this compound be confirmed?
A combination of spectroscopic and crystallographic methods is essential:
- FTIR : Identify characteristic peaks (e.g., C=O at ~1650 cm⁻¹, N–H at ~3200 cm⁻¹) .
- NMR : ¹H NMR for aromatic protons (δ 7.5–8.5 ppm) and hydrazide NH (δ 10–11 ppm); ¹³C NMR for carbonyl (δ ~170 ppm) .
- X-ray crystallography : Resolve bond lengths/angles using SHELXL . For example, related benzohydrazides exhibit monoclinic (C2/c) or orthorhombic (Pbca) crystal systems with Z = 4–8 .
Q. What preliminary biological assays are suitable for evaluating its activity?
Screen for antimicrobial activity using disk diffusion or microdilution assays against E. coli, S. aureus, and P. aeruginosa. Minimum inhibitory concentration (MIC) values are compared to standard drugs (e.g., ampicillin). For cytotoxicity, use MTT assays on human cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., Z′ > 1 or disordered moieties) be resolved?
Discrepancies often arise from polymorphism or solvent inclusion. Strategies include:
- Refinement : Use SHELXL for high-resolution data (e.g., R factor < 0.05) .
- Twinned data : Apply TWINABS for scaling and HKL-3000 for integration.
- Thermal ellipsoid analysis : Identify static vs. dynamic disorder using Olex2 . Example: A polyhalogenated hydrazide derivative (Z′ = 3) required iterative refinement to resolve overlapping electron density .
Q. What computational approaches predict structure-activity relationships (SAR) for bioactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, electron-withdrawing nitro groups reduce HOMO energy, enhancing electrophilic interactions .
- Molecular docking : Simulate binding to targets (e.g., acetylcholinesterase) using AutoDock Vina. Validate with RMSD values (<2 Å) from co-crystallized ligands .
- ADMET prediction : Use SwissADME to evaluate pharmacokinetic properties (e.g., LogP, bioavailability) .
Q. How to address discrepancies between experimental and theoretical spectroscopic data?
- Vibrational assignments : Compare experimental IR/Raman with DFT-simulated spectra (e.g., Gaussian 09). Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for accuracy .
- NMR chemical shifts : Apply gauge-including atomic orbital (GIAO) methods in Gaussian. For example, deviations >0.5 ppm may indicate solvent effects or tautomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
